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molecular formula C15H14O2 B8665430 3-Phenylchroman-7-ol

3-Phenylchroman-7-ol

Cat. No. B8665430
M. Wt: 226.27 g/mol
InChI Key: LKMWTIGVJAWQHQ-UHFFFAOYSA-N
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Patent
US07425568B2

Procedure details

3-Phenylchroman-7-ol was prepared as described for 3-(3-fluorophenyl)-chroman-7-ol in Example 81(d) using 0.5 g of 7-hydroxy-3-phenylchromen-4-one. 1H NMR (400 MHz, d6-DMSO) δ: 8.18 (br s, 1H), 7.31-7.34 (m, 4H), 7.25-7.27 (m, 1H), 6.88 (d, 1H, J 8.2 Hz), 6.30 (dd, 1H, J 8.2, 2.4 Hz), 6.20 (d, 1H, J 2.4 Hz), 4.21 (dd, 1H, J 10.3, 3.6 Hz), 4.00 (t, 1H, 10.3 Hz), 3.13 (m, 1H), 2.84-2.87 (m, 2H).
Name
3-(3-fluorophenyl)-chroman-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:8]2[CH2:17][C:16]3[C:11](=[CH:12][C:13]([OH:18])=[CH:14][CH:15]=3)[O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.OC1C=C2C(C(=O)C(C3C=CC=CC=3)=CO2)=CC=1>>[C:4]1([CH:8]2[CH2:17][C:16]3[C:11](=[CH:12][C:13]([OH:18])=[CH:14][CH:15]=3)[O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1

Inputs

Step One
Name
3-(3-fluorophenyl)-chroman-7-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C1COC2=CC(=CC=C2C1)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1COC2=CC(=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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